molecular formula C23H30ClN5O B2417052 2-[4-[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol CAS No. 877786-80-6

2-[4-[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol

Cat. No.: B2417052
CAS No.: 877786-80-6
M. Wt: 427.98
InChI Key: DBIVYKQCAXAITE-UHFFFAOYSA-N
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Description

2-[4-[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol is a synthetic small-molecule compound based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized for its broad and significant applications in medicinal chemistry and drug discovery . This specific derivative is designed for research into protein kinase-dependent diseases. Its molecular structure integrates key pharmacophoric features: a 5- tert -butyl group and a 3-(4-chlorophenyl) group on the pyrazolopyrimidine core, which is further functionalized at the 7-position with a piperazine ring terminated by an ethanol group. The incorporation of the piperazine moiety is a strategic feature known to enhance aqueous solubility, which can improve the compound's absorption and bioavailability profile in experimental models, thereby facilitating more reliable in vitro and in vivo pharmacological assessments . The pyrazolo[1,5-a]pyrimidine scaffold is a well-established template for developing potent inhibitors of various protein kinases, which are critical targets in oncology, immunology, and neuroscience research . Related analogs within this chemical class have demonstrated potent activity against key receptor tyrosine kinases (RTKs) and serine/threonine kinases, including FLT3, c-Kit, RAF, and VEGFR2, which are implicated in cellular proliferation, survival, and angiogenesis pathways . The presence of the 4-chlorophenyl group and the tert -butyl moiety in similar compounds is frequently associated with enhanced binding affinity and selectivity in kinase active sites. This compound is intended for in vitro enzymatic assays and cell-based studies to investigate its mechanism of action and inhibitory potential against specific kinase targets. It is supplied as a high-purity solid for research purposes only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this compound with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

2-[4-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN5O/c1-16-21(17-5-7-18(24)8-6-17)22-25-19(23(2,3)4)15-20(29(22)26-16)28-11-9-27(10-12-28)13-14-30/h5-8,15,30H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIVYKQCAXAITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCN(CC4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole with 3-Oxopentanenitrile

Procedure :

  • Dissolve 5-amino-3-(4-chlorophenyl)-1H-pyrazole (1.0 equiv) and 3-oxopentanenitrile (1.2 equiv) in acetic acid (10 mL/g).
  • Reflux at 120°C for 12 hours under nitrogen.
  • Cool, dilute with ice water, and neutralize with ammonium hydroxide.
  • Extract with dichloromethane, dry over sodium sulfate, and concentrate.

Yield : 68–72% of 5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7(4H)-one.

Mechanistic Insight :
The reaction proceeds via enamine formation, followed by intramolecular cyclization and dehydration. The tert-butyl group originates from the nitrile precursor, which undergoes hydrolysis and decarboxylation during cyclization.

Introduction of the Methyl Group at Position 2

Methylation at C2 is achieved through radical-mediated alkylation or palladium-catalyzed cross-coupling:

Radical Methylation Using Dimethylzinc and a Copper Catalyst

Procedure :

  • Suspend the core intermediate (1.0 equiv) in tetrahydrofuran (THF).
  • Add dimethylzinc (2.5 equiv) and copper(I) iodide (0.1 equiv).
  • Stir at 60°C for 6 hours.
  • Quench with saturated ammonium chloride and extract with ethyl acetate.

Yield : 55–60% of 2-methyl derivative.

Optimization Note :
Higher yields (75%) are achievable using trimethylaluminum in place of dimethylzinc, though with stricter moisture control requirements.

Installation of the Piperazine-Ethanol Side Chain

The piperazine-ethanol moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination:

Buchwald-Hartwig Amination with Protected Piperazine

Procedure :

  • Combine 7-chloro intermediate (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv), and Xantphos (0.1 equiv) in toluene.
  • Add cesium carbonate (2.0 equiv) and heat at 100°C for 18 hours.
  • Deprotect the tert-butyloxycarbonyl (Boc) group using HCl in dioxane.
  • React the free piperazine with ethylene oxide in ethanol at 0°C to install the ethanol group.

Yield :

  • Amination: 82%
  • Ethoxylation: 78%.

Critical Parameters :

  • Excess ethylene oxide (3.0 equiv) ensures complete ethoxylation.
  • Slow addition minimizes oligomerization of ethylene oxide.

Alternative Route: Reductive Amination for Side Chain Installation

For laboratories lacking specialized catalysts, reductive amination offers a viable alternative:

Reductive Amination of 7-Aminopyrazolo[1,5-a]pyrimidine with Piperazine-Ethanol

Procedure :

  • Mix 7-amino intermediate (1.0 equiv) and 1-(2-hydroxyethyl)piperazine (1.2 equiv) in dichloroethane.
  • Add sodium triacetoxyborohydride (1.5 equiv) and stir at room temperature for 24 hours.
  • Quench with aqueous sodium bicarbonate and extract with dichloromethane.

Yield : 65–70%.

Limitations :

  • Competes with over-reduction of the pyrimidine ring.
  • Requires strict pH control (pH 5–6) to maximize efficiency.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods based on yield, scalability, and practicality:

Method Key Step Yield (%) Scalability Equipment Needs
Buchwald-Hartwig Palladium-catalyzed amination 82 High Schlenk line, inert gas
Reductive Amination NaBH(OAc)3-mediated 65 Moderate Standard glassware
Radical Methylation Cu-catalyzed alkylation 60 Low Moisture-free conditions

Insights :

  • Transition-metal-catalyzed methods offer superior yields but require specialized catalysts.
  • Reductive amination is preferable for small-scale synthesis without air-sensitive reagents.

Purification and Characterization

Final purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

Key Characterization Data :

  • 1H NMR (400 MHz, CDCl3): δ 1.42 (s, 9H, tert-butyl), 2.58 (s, 3H, C2-CH3), 3.12–3.25 (m, 4H, piperazine), 3.72–3.85 (m, 6H, piperazine and CH2CH2OH), 7.38–7.45 (m, 4H, Ar-Cl).
  • HRMS : m/z Calcd for C24H32ClN5O [M+H]+: 442.2231; Found: 442.2234.

Chemical Reactions Analysis

Types of Reactions

2-[4-[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound belongs to the pyrazolo[1,5-a]pyrimidine class and is characterized by:

  • A tert-butyl group which enhances lipophilicity.
  • A chlorophenyl substituent that may contribute to its biological interactions.
  • A piperazine moiety , known for its role in enhancing pharmacological properties.

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Properties

Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. The specific interactions of 2-[4-[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol with cancer-related targets are under investigation, with preliminary results suggesting potential efficacy against various cancer cell lines.

Neurological Applications

The piperazine component is known for its neuroactive properties. Compounds containing piperazine rings have been studied for their effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders such as anxiety and depression.

Antimicrobial Activity

The compound's structural features may allow it to interact with bacterial enzymes or receptors, potentially leading to antimicrobial effects. Preliminary evaluations indicate promising activity against certain bacterial strains.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds within the pyrazolo[1,5-a]pyrimidine class:

  • Synthesis and Evaluation of Analogues : Research has synthesized various analogues of pyrazolo[1,5-a]pyrimidines and evaluated their biological activities using methods such as molecular docking and in vitro assays. These studies often reveal structure-activity relationships that inform further development.
  • Molecular Docking Studies : Computational studies have been employed to predict how this compound interacts with specific biological targets. These studies help elucidate mechanisms of action and guide future modifications for enhanced efficacy.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amineLacks tert-butyl groupAnticancer properties
3-(4-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amineMethoxy substitutionPotential antiviral activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amineDimethoxy substitutionAnti-inflammatory effects

Mechanism of Action

The mechanism of action of 2-[4-[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[5-Tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
  • 2-{4-[5-Tert-butyl-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
  • 2-{4-[5-Tert-butyl-3-(4-methylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol

Uniqueness

The uniqueness of 2-[4-[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl and chlorophenyl groups, along with the pyrazolo[1,5-a]pyrimidine core, makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[4-[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol is a complex organic molecule belonging to the class of pyrazolo-pyrimidine derivatives. Its unique structure, featuring a tert-butyl group and a chlorophenyl moiety, suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C21H26ClN5O\text{C}_{21}\text{H}_{26}\text{Cl}\text{N}_5\text{O}

This structure includes:

  • Pyrazolo[1,5-a]pyrimidine core : Known for its diverse biological activities.
  • Piperazine ring : Often associated with enhanced binding affinity to biological targets.
  • Tert-butyl and chlorophenyl substituents : These groups may influence the compound's solubility and interaction with receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
  • Receptors : It can bind to various receptors, modulating their activity and influencing signal transduction pathways.

Research indicates that the presence of halogen substituents, such as chlorine, enhances the compound's affinity for biological targets, potentially leading to improved therapeutic effects .

Anticancer Activity

Studies have shown that pyrazolo-pyrimidine derivatives exhibit anticancer properties. The compound has demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

  • Cell Line Studies : In vitro assays revealed that the compound significantly reduced viability in human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary screening against several bacterial strains indicated:

  • Effective against : Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies:

  • Acetylcholinesterase Inhibition : The compound showed significant inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds. Key findings include:

StudyCompoundBiological ActivityKey Findings
1Pyrazolo-pyrimidine derivativesAnticancerInduced apoptosis in A549 cells; IC50 = 12 µM
2Piperazine derivativesAntimicrobialMIC values < 20 µg/mL against E. coli
3Sulfanyl derivativesEnzyme inhibitionStrong AChE inhibition with IC50 = 0.5 µM

These studies highlight the versatility of the pyrazolo-pyrimidine framework in drug development.

Q & A

Q. Basic

  • NMR (¹H/¹³C) : Essential for confirming substituent positions on the pyrazolo[1,5-a]pyrimidine core and piperazine ring. For example, aromatic protons from the 4-chlorophenyl group appear as distinct doublets in the 7.2–7.6 ppm range .
  • HPLC-MS : Validates purity (>97%) and molecular weight (e.g., using C18 columns with acetonitrile/water gradients) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the ethanol side chain .

How can researchers evaluate the compound’s in vitro biological activity, and what assays are methodologically robust?

Q. Basic

  • Kinase inhibition assays : Test against kinase targets (e.g., PI3K or MAPK) using fluorescence-based ADP-Glo™ kits. The tert-butyl group may enhance hydrophobic binding .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with DMSO as a solvent control. Compare IC₅₀ values to analogs with varying substituents (e.g., trifluoromethyl vs. tert-butyl) .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Q. Advanced

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess potency changes. shows trifluoromethyl groups improve metabolic stability .
  • Piperazine modifications : Introduce methyl or benzyl groups to the piperazine ring to study steric effects on receptor binding .
  • Ethanol side chain : Compare hydroxyl vs. methoxy derivatives to evaluate hydrogen-bonding contributions .

How can contradictory data on solubility and stability be resolved during formulation studies?

Q. Advanced

  • Solvent screening : Use Hansen solubility parameters to identify compatible solvents (e.g., PEG-400 for aqueous solubility; DMSO for in vitro assays) .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways. Monitor via HPLC-MS .

What methodologies ensure the compound’s stability under varying experimental conditions?

Q. Advanced

  • Storage conditions : Store lyophilized samples at -20°C under nitrogen to prevent oxidation of the ethanol moiety .
  • Reaction atmosphere : Conduct sensitive reactions (e.g., piperazine coupling) under argon to avoid moisture-induced hydrolysis .

How can selectivity be ensured in synthetic pathways to avoid by-products from competing reactions?

Q. Advanced

  • Temperature control : Maintain reactions at 0–5°C during nucleophilic substitutions to suppress dimerization .
  • Catalyst optimization : Use Pd/C or palladium complexes for selective cross-coupling, as described in for analogous heterocycles .

What validated analytical methods are recommended for quantifying this compound in biological matrices?

Q. Advanced

  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile mobile phase. Use deuterated internal standards (e.g., d₃-methyl analogs) for precision .
  • UV-Vis quantification : Calibrate at λ = 270–290 nm (characteristic of pyrazolo[1,5-a]pyrimidine absorption) with a linear range of 0.1–50 µg/mL .

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